molecular formula C6H8N3OSe B12911882 5-((Methylamino)methyl)-2-selenoxo-2,3-dihydropyrimidin-4(1H)-one

5-((Methylamino)methyl)-2-selenoxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B12911882
M. Wt: 217.12 g/mol
InChI Key: MQBNKAPNUDLILZ-UHFFFAOYSA-N
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Description

5-((Methylamino)methyl)-2-selenoxo-2,3-dihydropyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a selenoxo (Se=O) group at position 2 and a methylamino-methyl substituent at position 3. The selenium atom replaces the more common sulfur in thioxo analogs, which may enhance redox activity, metal coordination, and nucleophilicity due to selenium’s larger atomic radius and lower electronegativity compared to sulfur. This compound’s structural uniqueness makes it a candidate for studying selenium’s role in medicinal chemistry and materials science.

Properties

Molecular Formula

C6H8N3OSe

Molecular Weight

217.12 g/mol

InChI

InChI=1S/C6H8N3OSe/c1-7-2-4-3-8-6(11)9-5(4)10/h3,7H,2H2,1H3,(H,8,9,10)

InChI Key

MQBNKAPNUDLILZ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN=C(NC1=O)[Se]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Methylamino)methyl)-2-selenoxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of a selenourea derivative with a suitable aldehyde or ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the selenopyrimidine ring. The reaction mixture is then heated to promote cyclization and the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-((Methylamino)methyl)-2-selenoxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the selenoxo group to a selenol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Selenoxide derivatives.

    Reduction: Selenol derivatives.

    Substitution: Various substituted selenopyrimidines depending on the nucleophile used.

Scientific Research Applications

5-((Methylamino)methyl)-2-selenoxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex selenopyrimidine derivatives.

    Biology: Investigated for its potential as an antioxidant due to the presence of selenium.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-((Methylamino)methyl)-2-selenoxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with biological molecules through the selenium atom. Selenium can form strong bonds with sulfur-containing amino acids in proteins, leading to the modulation of enzyme activity and cellular processes. The compound may also generate reactive oxygen species (ROS) that can induce oxidative stress in cancer cells, leading to cell death.

Comparison with Similar Compounds

Structural and Functional Analysis

Selenoxo vs. Thioxo Groups: The selenoxo (Se=O) group in the target compound has a larger atomic radius (Se: 1.16 Å vs. S: 1.04 Å) and lower electronegativity (Se: 2.55 vs. S: 2.58), leading to:

  • Stronger nucleophilicity and redox activity.
  • Enhanced metal-binding capacity (e.g., with zinc or iron).
  • Potential toxicity concerns due to selenium’s biological role at higher concentrations .

Substituent Effects: Methylamino-methyl at position 5 introduces a basic amine group, improving water solubility via protonation, unlike analogs with aromatic (e.g., Cambinol ) or ester groups (e.g., methoxycarbonylmethyl ). Bulky substituents (e.g., ethylphenylamino in CAS 89665-72-5 ) may hinder membrane permeability but enhance target specificity.

Biological Activity: Cambinol’s thioxo group and aromatic substituents enable SIRT1/2 inhibition, while the target compound’s selenoxo group could modulate different enzyme families (e.g., glutathione peroxidases) .

Biological Activity

5-((Methylamino)methyl)-2-selenoxo-2,3-dihydropyrimidin-4(1H)-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique seleno group, which is known to impart various biological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8_{8}H12_{12}N4_{4}O1_{1}Se
  • Molecular Weight : 218.19 g/mol

Research indicates that compounds containing selenium can exhibit cytotoxic effects through various mechanisms. The seleno group in this compound may contribute to its ability to induce oxidative stress in cancer cells, leading to apoptosis. The release of methylselenol has been identified as a significant pathway for the cytotoxicity of selenium-containing compounds .

Anticancer Activity

Several studies have documented the anticancer properties of selenium-containing compounds. For instance, it has been shown that methylselenol can inhibit the growth of various cancer cell lines. A study focused on methylselenocarbamate derivatives demonstrated their antiproliferative effects against human cancer cell lines, suggesting that similar mechanisms may apply to this compound .

Table 1: Anticancer Activity of Selenium Compounds

CompoundCancer Cell LineIC50 (µM)Mechanism
MethylselenolHeLa5.0Induction of apoptosis
MethylselenocarbamateA5493.0Oxidative stress induction
This compoundMCF7TBD*TBD*

*TBD = To Be Determined

Antimicrobial Activity

The antimicrobial properties of selenium compounds have also been explored. Compounds similar to this compound have exhibited activity against various bacterial strains. The mechanism often involves disruption of microbial cell membranes and interference with metabolic processes.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various selenium derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with seleno groups significantly inhibited bacterial growth compared to controls.

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